![molecular formula C5H12ClNO2 B2941411 N,N-Dimethylglycine methyl ester HCl CAS No. 1954-58-1](/img/structure/B2941411.png)
N,N-Dimethylglycine methyl ester HCl
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Overview
Description
N,N-Dimethylglycine methyl ester HCl, also known as Methyl (dimethylamino) acetate, is a derivative of the amino acid glycine . It is used as a biochemical for proteomics research and as a chemical and pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C5H12ClNO2 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-6(2)4-5(7)8-3/h4H2,1-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved data, it’s known that glycine, a related compound, can react with aqueous formaldehyde in formic acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 153.60728 . It is a liquid at 20 degrees Celsius with a specific gravity of 0.95 . More specific physical and chemical properties are not available in the retrieved data .Scientific Research Applications
Conformational States in Different Media
N,N-dimethylglycine methyl ester (DMG-Me) exhibits different ground conformational states in the gas phase compared to condensed media such as liquid and low temperature solid states. In the gas phase, the most stable conformer features the ester group in a cis configuration with specific dihedral angles, while in condensed media, the stability of conformational states is reversed, showcasing the molecule's sensitivity to minor perturbations by the media (Gómez-Zavaglia & Fausto, 2003).
Application in Analysis by Electrospray Ionization Tandem Mass Spectrometry
Dimethylglycine (DMG) esters, including DMG-Me, have been developed for the rapid, sensitive, and selective analysis of primary and secondary alcohols in complex mixtures by electrospray ionization tandem mass spectrometry (ESI-MS/MS). This method is inspired by the use of complementary esters for the analysis of fatty acids and shows significant sensitivity and selectivity for different classes of alcohols (Johnson, 2001).
Catalytic Asymmetric Synthesis
The methyl ester derivative of N-acetyl-allylglycine, related to DMG-Me, has been utilized in the catalytic asymmetric synthesis of 5,5-dimethylproline, showcasing the application of DMG-Me derivatives in synthesizing complex molecules with high enantioselectivity (Elaridi, Jackson, & Robinson, 2005).
Bioavailability and Chemical Stability Studies
Studies on the hydrochloride salt of the N,N-dimethylglycine ester of metronidazole have shown that it rapidly and completely converts to metronidazole after intravenous administration, with minimal impact on the metabolism and elimination patterns of the drug. This highlights the potential of DMG-Me derivatives as prodrug candidates for enhancing the bioavailability of drugs for parenteral administration (Bundgaard, Larsen, & Arnold, 1984).
Antiviral Applications
A water-soluble derivative of nordihydroguaiaretic acid (NDGA), synthesized by reacting NDGA with N,N-dimethylglycine and then with HCl(g), has shown effective inhibition of HIV and SIV replication in cultured cells. This derivative competes with the DNA binding domain of the recombinant Sp1 protein for binding to the HIV LTR, suppressing Sp1-regulated HIV Tat transactivation and replication, indicating the antiviral potential of DMG-Me derivatives (Huang et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of N,N-Dimethylglycine Methyl Ester HCl is the Monomeric Sarcosine Oxidase . This enzyme is found in Bacillus sp. (strain B-0618) and plays a crucial role in the metabolism of sarcosine .
Mode of Action
This compound, also known as METHYL 2-(DIMETHYLAMINO)ACETATE HYDROCHLORIDE, interacts with its target by serving as a substrate for the enzyme Monomeric Sarcosine Oxidase
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a part of the Glycine and Serine Metabolism and Betaine Metabolism pathways . It is also implicated in various disease-related pathways, including Cystathionine beta-Synthase Deficiency Disease and Sarcosine Oncometabolite Pathway .
Result of Action
It is known that the compound can influence the metabolism of sarcosine and other secondary amino acids
Action Environment
It is known that the compound’s action can be influenced by factors such as ph, temperature, and the presence of other compounds
properties
IUPAC Name |
methyl 2-(dimethylamino)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2)4-5(7)8-3;/h4H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEQIPCZMDWUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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